8-Chloroquinoline-3-carboxylic acid
Overview
Description
8-Chloroquinoline-3-carboxylic acid is a chlorinated quinoline . It has a molecular weight of 207.61 g/mol . The IUPAC name for this compound is 8-chloro-3-quinolinecarboxylic acid .
Synthesis Analysis
The synthesis of 8-Chloroquinoline-3-carboxylic acid involves several steps. The key intermediates are 2-chloroquinoline-3-carboxylic acids, which are obtained by means of oxidation with silver nitrate in an alkaline medium . A series of 2-oxo-1,2-dihydroquinoline-3-carboxylic acids are obtained after hydrolysis of chlorine in position 2 of quinoline by treatment with boiling acetic acid with the addition of water .
Molecular Structure Analysis
The molecular structure of 8-Chloroquinoline-3-carboxylic acid is represented by the InChI code 1S/C10H6ClNO2/c11-8-3-1-2-6-4-7 (10 (13)14)5-12-9 (6)8/h1-5H, (H,13,14)
. The canonical SMILES string for this compound is C1=CC2=CC (=CN=C2C (=C1)C (=O)O)Cl
.
Chemical Reactions Analysis
The chemical reactions involving 8-Chloroquinoline-3-carboxylic acid are complex and involve multiple steps. For instance, chlorine in position 2 can be replaced with an amino group in aqueous ammonia at 150°C, resulting in 2-aminoquinoline-3-carboxylic acids .
Physical And Chemical Properties Analysis
8-Chloroquinoline-3-carboxylic acid has a molecular weight of 207.61 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The topological polar surface area of this compound is 50.2 Ų .
Scientific Research Applications
Antiviral Activity
- Application : Quinoline derivatives have shown potential as antiviral agents .
- Results : While results vary, some quinoline-based compounds have shown promise in inhibiting the growth of viruses .
Antidepressant and Anticonvulsant Activity
- Application : Some quinoline derivatives have shown potential as antidepressant and anticonvulsant agents .
- Results : While results vary, some quinoline-based compounds have shown promise in treating depression and preventing seizures .
Anti-inflammatory Activity
- Application : Quinoline derivatives can act as anti-inflammatory agents .
- Results : Quinoline-based anti-inflammatories have been effective against a range of inflammatory conditions .
Antioxidant Activity
- Application : Quinoline derivatives can act as antioxidants .
- Results : Quinoline-based antioxidants have been effective against a range of oxidative conditions .
Antihypertensive Activity
- Application : Some quinoline derivatives have shown potential as antihypertensive agents .
- Results : While results vary, some quinoline-based compounds have shown promise in treating hypertension .
Anti-HIV Activity
Safety And Hazards
Future Directions
While there is limited information available on the future directions of research involving 8-Chloroquinoline-3-carboxylic acid, it is a compound of interest in proteomics research . Further studies may focus on its potential applications in this field.
Relevant Papers
Several papers have been published on the synthesis and biological activity of 8-Chloroquinoline-3-carboxylic acid and related compounds . These papers provide valuable insights into the properties and potential applications of these compounds.
properties
IUPAC Name |
8-chloroquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-8-3-1-2-6-4-7(10(13)14)5-12-9(6)8/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRMBCSRPJLONM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588875 | |
Record name | 8-Chloroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloroquinoline-3-carboxylic acid | |
CAS RN |
71082-54-7 | |
Record name | 8-Chloroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Chloroquinoline-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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